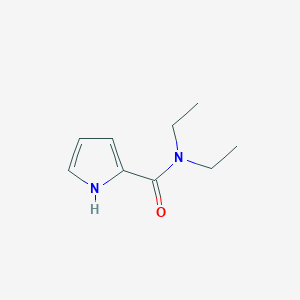
N,N-diethyl-1H-pyrrole-2-carboxamide
概要
説明
N,N-diethyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research and Imaging
N,N-diethyl-1H-pyrrole-2-carboxamide derivatives have been explored in cancer research. For example, a derivative was used in the synthesis of [18F]SU11248, a potential PET tracer for imaging cancer tyrosine kinase (Wang, Miller, Sledge, & Zheng, 2005). Additionally, its applications in antitumor activity were investigated, focusing on its chemical characteristics and interaction with protein targets (Al-Otaibi, Mary, Mary, & Aayisha, 2022).
DNA Interaction and Gene Expression Control
This compound is relevant in the study of polyamides that target specific DNA sequences in the minor groove, influencing gene expression. Such research is crucial in developing treatments for diseases like cancer (Chavda et al., 2010).
Electrophysiological Research
Research in electrophysiology has leveraged derivatives of this compound. For example, certain derivatives displayed class III electrophysiological activity, useful in understanding cardiac arrhythmias (Hanna et al., 1989).
Chemical Synthesis and Catalysis
This compound is instrumental in chemical synthesis. For instance, it has been used in the synthesis of phenothiazines, indicating its versatility in organic synthesis (Huang et al., 2014).
Antibacterial Research
Derivatives of this compound have shown potential as antibacterial agents. Research into these derivatives indicates their efficacy against various bacterial strains, highlighting their importance in developing new antimicrobial treatments (Mane et al., 2017).
Molecular Structure Studies
The molecular structure and intermolecular interactions of this compound derivatives have been a subject of study, providing insights into the chemical behavior and properties of these compounds (Linden, Wright, & König, 1995).
特性
IUPAC Name |
N,N-diethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h5-7,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLADEFDSLWZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyrazole-4-carboxamide](/img/structure/B6642931.png)
![2-hydroxy-5-methoxy-N-[2-(N-methylanilino)propyl]benzamide](/img/structure/B6642938.png)
![3-methyl-6-(4-methylphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6642941.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642964.png)
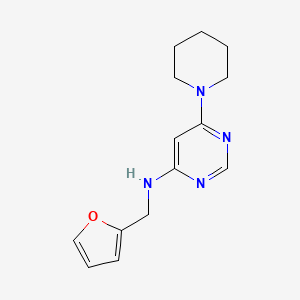
![[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone](/img/structure/B6642979.png)

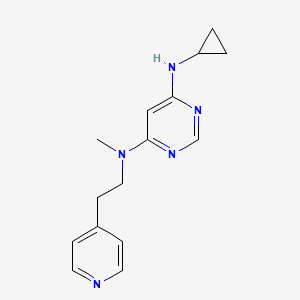
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B6642993.png)
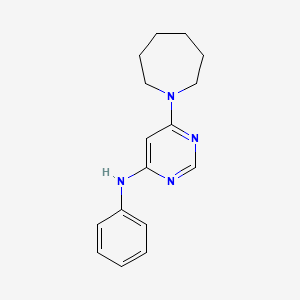
![1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B6643015.png)
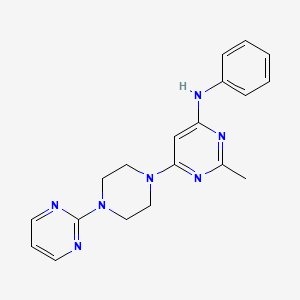
![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)
![2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643034.png)
